N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic compound featuring a benzothiazole-thiophene core linked to a 2-oxobenzo[d]oxazol-3(2H)-yl moiety via an acetamide bridge. This structural architecture enables interactions with biological targets such as kinases and receptors, making it a candidate for therapeutic applications . The benzothiazole and benzoxazolone rings contribute to its aromaticity and hydrogen-bonding capacity, while the thiophene spacer may enhance conformational flexibility for target binding.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S2/c24-17(11-23-14-6-2-3-7-15(14)26-20(23)25)22-18-12(9-10-27-18)19-21-13-5-1-4-8-16(13)28-19/h1-10H,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMGCELSLYMXEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)CN4C5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of various precursors, including benzothiazole and thiophene derivatives. The synthetic pathway typically includes:
- Formation of the Benzothiazole Ring : Utilizing appropriate thioketones and amines.
- Coupling with Thiophene : Employing coupling agents to facilitate the connection between the benzothiazole and thiophene moieties.
- Acetamide Formation : The final step involves acylation to introduce the acetamide group, which enhances biological activity.
Biological Activities
The biological activities of this compound have been evaluated across various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiazole and thiophene exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown:
- Inhibition of Cancer Cell Proliferation : Research indicates that certain derivatives can inhibit the growth of various cancer cell lines, including HepG2 (liver), A549 (lung), and MDA-MB-231 (breast) cells.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 7e | HepG2 | 1.2 |
| 7d | A431 | 20 |
| 7e | A549 | 44 |
| 7e | SW620 | 4.3 |
These IC50 values suggest that this compound may possess potent anticancer activity, particularly against liver cancer cells.
The mechanism through which this compound exerts its biological effects is multifaceted:
-
Induction of Apoptosis : Studies have indicated that compounds similar to this structure can induce apoptosis in cancer cells, a critical mechanism for eliminating malignant cells.
- Flow cytometry analysis revealed that treatment with compound 7e led to significant apoptotic cell populations at varying concentrations (34.2% at 0.625 µM to 53.3% at 2.5 µM).
- Inhibition of Key Enzymes : Some derivatives have been shown to inhibit enzymes involved in cancer progression, such as those linked to the Raf signaling pathway.
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
-
Study on HepG2 Cells : A study demonstrated that treatment with a benzothiazole derivative led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways.
- Findings : The compound reduced cell viability by over 70% at concentrations above 1 µM, indicating a strong potential for therapeutic application in liver cancers.
- In Vivo Studies : Animal models treated with related compounds exhibited reduced tumor sizes compared to controls, suggesting that these compounds could be effective in clinical settings.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique arrangement of a benzo[d]thiazole moiety, a thiophene ring, and an oxobenzo[d]oxazole unit attached to an acetamide backbone. The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity. While specific methods for synthesizing this compound are not extensively documented, related compounds have been synthesized using techniques such as condensation reactions and cyclization processes.
Synthesis Steps
- Formation of Benzo[d]thiazole : Initial synthesis often begins with the preparation of benzo[d]thiazole derivatives.
- Thiophene Integration : The thiophene ring is then introduced through electrophilic substitution or similar methods.
- Oxobenzo[d]oxazole Attachment : The final step involves linking the oxobenzo[d]oxazole component via acylation or amidation reactions.
Biological Activities
The structural characteristics of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide suggest diverse biological activities, making it a candidate for therapeutic applications.
Potential Therapeutic Effects
- Anticancer Activity : Similar compounds have shown promise in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, benzothiazole derivatives have been linked to significant anticancer effects in various in vitro studies.
- Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against various pathogens, including bacteria and fungi. This suggests that this compound may also exhibit antimicrobial properties.
Case Study 1: Anticancer Research
A study published in Molecules (2015) explored the synthesis of related benzothiazole compounds and their biological evaluation against cancer cell lines. The results indicated that these compounds could inhibit tumor growth effectively, highlighting the potential of similar structures to serve as lead compounds in anticancer drug development.
Case Study 2: Antimicrobial Activity
Research on benzothiazole derivatives has shown promising results against Mycobacterium tuberculosis, suggesting that this compound may also possess anti-tubercular activity. Interaction studies indicated significant binding affinities towards proteins involved in disease pathways, which is critical for understanding its mechanism of action .
Data Table: Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Key Observations:
- Linker Flexibility: The target compound’s thiophene-acetamide linker provides moderate rigidity compared to the piperazine spacers in bivalent ligands (e.g., 5j), which improve multivalent interactions .
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in 6d) enhance kinase inhibition, while bulky groups (e.g., bis(pyridin-2-ylmethyl)amine in PBPA) favor imaging applications .
- Bivalent vs. Monovalent Design: Bivalent ligands (e.g., 5j) show higher binding affinity due to dual-site engagement, whereas monovalent analogs (e.g., target compound) may prioritize selectivity .
Table 3: Activity Profiles of Analogs
Key Findings:
- Kinase Inhibition: Compound 6d’s nitro and thiadiazole groups contribute to potent VEGFR-2 inhibition, suggesting the target compound’s benzoxazolone may similarly modulate kinase activity .
- Imaging vs.
- Multi-Target Engagement: Bivalent ligands (e.g., 5j) demonstrate dual receptor binding, a strategy that could be applied to the target compound for enhanced efficacy .
Physicochemical and Computational Data
Q & A
Q. Example Procedure from :
- Step 1 : React 2-amino-5-aryl-methylthiazole (10 mmol) with chloroacetyl chloride (10 mmol) in dioxane with TEA.
- Step 2 : Dilute with water, filter the precipitate, and recrystallize.
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Dioxane, TEA, 20–25°C | 70–85% |
| 2 | Ethanol-DMF recrystallization | >95% purity |
Advanced: How can computational methods optimize the synthesis?
Answer:
Computational approaches like quantum chemical calculations (e.g., density functional theory) and reaction path searches can predict optimal conditions:
Reaction Pathway Prediction : Identify transition states and intermediates to avoid side reactions.
Solvent/Catalyst Screening : Use machine learning to prioritize solvents (e.g., dioxane vs. THF) or catalysts (e.g., Pd-based vs. Cu-based).
Experimental Feedback Loop : Integrate computational data with high-throughput experimentation to refine conditions.
Example : ICReDD’s method reduced trial-and-error by 50% using hybrid computational-experimental workflows .
Basic: Which spectroscopic techniques confirm the compound’s structure?
Answer:
Key techniques include:
NMR Spectroscopy : - and -NMR to verify proton environments and carbon backbone.
IR Spectroscopy : Confirm carbonyl (C=O) and amide (N-H) stretches.
Elemental Analysis : Validate molecular formula (e.g., C, H, N, S content).
Q. Table 2: Representative NMR Data (Compound 9c from )
| Proton Position | δ (ppm) | Multiplicity |
|---|---|---|
| Thiophene H | 7.32 | singlet |
| Benzothiazole H | 8.05 | doublet |
| Acetamide CH | 2.15 | triplet |
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions may arise from assay variability or structural modifications. Strategies include:
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on benzoxazolone altering binding affinity).
Binding Assay Standardization : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for consistent kinetic measurements.
Crystallography : Resolve 3D conformations via X-ray diffraction (e.g., used crystallography to confirm bioactive conformers).
Example : A study in identified steric hindrance in a dichlorophenyl analog as a cause of reduced activity .
Advanced: What strategies improve yield in multi-step syntheses?
Answer:
Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amidation steps.
Catalyst Tuning : Use Pd(PPh) for efficient cross-couplings ().
By-Product Mitigation : Add molecular sieves to absorb water in moisture-sensitive steps.
Q. Table 3: Yield Improvement Case Study
| Modification | Yield Increase |
|---|---|
| Replacing THF with dioxane | +15% |
| Adding 4Å molecular sieves | +10% |
Basic: How is purity assessed during synthesis?
Answer:
Chromatography : HPLC or TLC with UV detection (R comparison).
Melting Point Analysis : Sharp melting ranges indicate purity (e.g., 9a in had m.p. 168–170°C).
Spectroscopic Consistency : Match NMR/IR data to literature ().
Advanced: What computational tools predict biological target interactions?
Answer:
Molecular Docking : AutoDock Vina or Glide to simulate binding to targets (e.g., benzothiazole derivatives docked into kinase active sites in ).
MD Simulations : GROMACS for stability analysis of ligand-target complexes.
Pharmacophore Modeling : Identify critical interaction motifs (e.g., acetamide’s hydrogen-bonding capacity).
Example : Compound 9c in showed a docking score of −9.2 kcal/mol against a cancer-related kinase .
Basic: What safety precautions are needed during synthesis?
Answer:
Chloroacetyl Chloride Handling : Use fume hoods and PPE (gloves, goggles).
Waste Disposal : Neutralize acidic/by-product streams before disposal.
Solvent Management : Avoid open flames (dioxane is flammable).
Advanced: How to design derivatives for enhanced pharmacokinetics?
Answer:
LogP Optimization : Introduce hydrophilic groups (e.g., –OH, –SOH) to improve solubility.
Metabolic Stability : Fluorinate labile positions to reduce CYP450-mediated degradation.
Prodrug Strategies : Mask polar groups with ester linkages (e.g., ’s nitroaniline derivative).
Advanced: How to address low reproducibility in biological assays?
Answer:
Strict Protocol Adherence : Standardize cell lines, incubation times, and buffer pH.
Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays).
Data Triangulation : Validate results across orthogonal assays (e.g., Western blot + ELISA).
Example : A study in used cocrystal screening to improve compound stability in bioassays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
